molecular formula C12H15BrClNO B12085077 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B12085077
M. Wt: 304.61 g/mol
InChI Key: HXAIHTNTQKTVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps, including halogenation and amination reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the oxan-4-ylmethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloroaniline: Lacks the oxan-4-ylmethyl group.

    2-Bromo-4-methylaniline: Contains a methyl group instead of the oxan-4-ylmethyl group.

    5-Bromo-2-methylaniline: Similar structure but with a methyl group.

Uniqueness

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrClNO

Molecular Weight

304.61 g/mol

IUPAC Name

5-bromo-2-chloro-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H15BrClNO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2

InChI Key

HXAIHTNTQKTVNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.